![molecular formula C14H11F2NO B14143798 3-fluoro-N-[(2-fluorophenyl)methyl]benzamide CAS No. 712301-19-4](/img/structure/B14143798.png)
3-fluoro-N-[(2-fluorophenyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-[(2-fluorophenyl)methyl]benzamide: is an organic compound with the molecular formula C14H11F2NO It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-[(2-fluorophenyl)methyl]benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 2-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The fluorine atoms in 3-fluoro-N-[(2-fluorophenyl)methyl]benzamide can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzene ring can be oxidized under strong oxidative conditions, such as with potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, alkyl halides, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, ether, reflux.
Oxidation: Potassium permanganate, water, heat.
Major Products:
Substitution: Alkylated derivatives of the original compound.
Reduction: Corresponding amine.
Oxidation: Carboxylic acids or other oxidized derivatives of the benzene ring.
Applications De Recherche Scientifique
Chemistry: 3-fluoro-N-[(2-fluorophenyl)methyl]benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated benzamides on biological systems. It may serve as a model compound for investigating the interactions of fluorinated aromatic compounds with biological targets.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-[(2-fluorophenyl)methyl]benzamide is not well-documented. like other benzamide derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
- 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide
- 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide
Comparison:
- 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide: This compound has a trifluoromethyl group, which can significantly alter its chemical and physical properties, such as increasing its lipophilicity and metabolic stability.
- 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide: The presence of a bromine atom can enhance the compound’s reactivity in substitution reactions, making it a useful intermediate in organic synthesis.
- 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide: The iodine atom can participate in halogen bonding, which can influence the compound’s interactions with biological targets and its overall reactivity.
Propriétés
Numéro CAS |
712301-19-4 |
|---|---|
Formule moléculaire |
C14H11F2NO |
Poids moléculaire |
247.24 g/mol |
Nom IUPAC |
3-fluoro-N-[(2-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H11F2NO/c15-12-6-3-5-10(8-12)14(18)17-9-11-4-1-2-7-13(11)16/h1-8H,9H2,(H,17,18) |
Clé InChI |
BWINHRFMBOQXIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B14143717.png)
![N'-{4-[2-Hydroxy-2-(3-methoxyphenyl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14143727.png)
![7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid](/img/structure/B14143732.png)
![4-(2-methylphenyl)-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143735.png)

![ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate](/img/structure/B14143740.png)
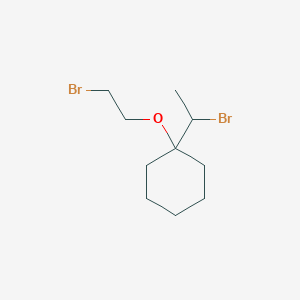
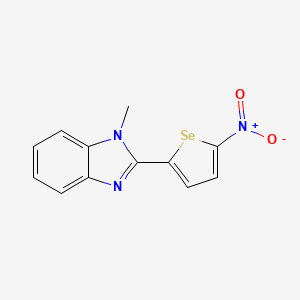
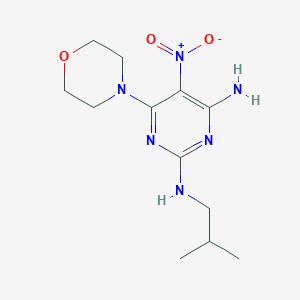
![3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B14143763.png)
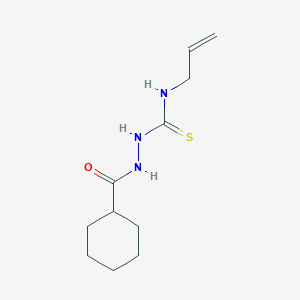

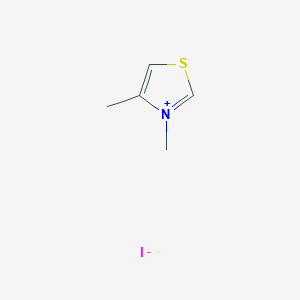
![N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14143787.png)
